Labetalol hydrochloride

概要

説明

オキシブチニンは、過活動膀胱の治療に主に用いられる抗コリン薬です。 その副作用プロファイルが十分に研究されており、適用範囲が広く、長期にわたって有効性が持続するため、過活動膀胱の第一選択治療薬として広く考えられています . オキシブチニンは膀胱筋を弛緩させることで、排尿の衝動を軽減します .

2. 製法

合成経路と反応条件: オキシブチニンの合成には、重要な中間体である(S)-2-シクロヘキシル-2-ヒドロキシ-2-フェニル酢酸の調製が含まれます。 この中間体は、次に4-(ジエチルアミノ)-2-ブチン-1-オールとエステル化してオキシブチニンを生成します . 反応条件には、通常、エステル化を促進する酸性または塩基性触媒の使用が含まれます。

工業生産方法: 工業的には、オキシブチニンは一連の厳密に制御された化学反応によって製造され、高純度と高収率が確保されます。 このプロセスには、大規模反応器の使用と、一貫性と安全性を維持するための厳格な品質管理措置が含まれます .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of oxybutynin involves the preparation of (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid, a key intermediate. This intermediate is then esterified with 4-(diethylamino)-2-butyne-1-ol to produce oxybutynin . The reaction conditions typically involve the use of acidic or basic catalysts to facilitate esterification.

Industrial Production Methods: In industrial settings, oxybutynin is produced through a series of well-controlled chemical reactions, ensuring high purity and yield. The process involves the use of large-scale reactors and stringent quality control measures to maintain consistency and safety .

化学反応の分析

反応の種類: オキシブチニンは、エステル化、加水分解、酸化など、さまざまな化学反応を起こします。

一般的な試薬と条件:

エステル化: 酸性または塩基性触媒の存在下で、(S)-2-シクロヘキシル-2-ヒドロキシ-2-フェニル酢酸と4-(ジエチルアミノ)-2-ブチン-1-オールを反応させることによります。

加水分解: 酸性または塩基性条件下で起こり、エステル結合の分解につながります。

酸化: オキシブチニンを代謝物に変換するために、酸化剤を使用します。

生成される主要な生成物: エステル化の主な生成物はオキシブチニン自体です。 加水分解により、対応する酸とアルコールが生成され、酸化によりさまざまな代謝物が生成されます .

科学的研究の応用

Management of Hypertension

Labetalol is primarily indicated for the treatment of high blood pressure (hypertension). Its dual action on both alpha and beta receptors helps in effectively controlling blood pressure levels, making it a preferred choice in various clinical settings.

- Mechanism of Action : Labetalol blocks beta-1 receptors in the heart and alpha-1 receptors in blood vessels, leading to decreased heart rate and vasodilation, respectively. This mechanism contributes to its antihypertensive effects, reducing the risk of cardiovascular events such as strokes and myocardial infarctions .

- Clinical Evidence : Studies have shown that labetalol significantly lowers blood pressure in both acute and chronic settings. For instance, a controlled trial indicated that patients receiving labetalol experienced substantial reductions in systolic and diastolic blood pressure compared to those on placebo .

Use in Pregnancy

Labetalol is considered one of the first-line treatments for managing hypertension during pregnancy, including conditions such as preeclampsia. Its safety profile makes it suitable for use in pregnant women, where maintaining blood pressure is crucial to avoid complications for both mother and fetus.

- Case Studies : Multiple case studies highlight the successful use of labetalol in pregnant women with severe hypertension, demonstrating its efficacy in stabilizing maternal blood pressure without adverse effects on fetal development .

Treatment of Angina

In addition to hypertension, labetalol is utilized to manage angina pectoris. By decreasing myocardial oxygen demand through heart rate reduction, labetalol alleviates chest pain associated with angina.

- Research Findings : Clinical trials have shown that patients with stable angina who were treated with labetalol reported fewer anginal episodes compared to those receiving other antihypertensive agents .

Symptomatic Treatment of Pheochromocytoma

Labetalol is also effective in managing symptoms associated with pheochromocytoma, a rare tumor that causes excessive production of catecholamines leading to severe hypertension.

- Dosage Considerations : Higher doses may be required for patients with pheochromocytoma due to the tumor's catecholamine secretion. However, careful monitoring is essential as paradoxical hypertensive responses can occur .

Injectable Formulations

Labetalol is available in both oral and injectable forms, making it versatile for various clinical scenarios, including hypertensive emergencies where rapid blood pressure control is necessary.

- Compatibility Studies : Research has assessed the compatibility of this compound injections with other injectable drugs during simulated Y-site injections, indicating its safe use alongside certain medications .

Safety Profile and Side Effects

While labetalol is generally well-tolerated, it can cause side effects such as dizziness, fatigue, and gastrointestinal disturbances. Monitoring for postural hypotension is crucial, especially in elderly patients or those on multiple antihypertensive medications .

作用機序

オキシブチニンは、後シナプス神経節のムスカリン受容体において、アセチルコリンの競合的アンタゴニストとして作用します。 これらの受容体を遮断することにより、膀胱筋の活動を抑制し、膀胱を弛緩させ、排尿の衝動を抑制します . この機序には、膀胱平滑筋におけるアセチルコリン誘発収縮の阻害が含まれます .

類似化合物:

トルテロジン: 過活動膀胱に使用される別の抗コリン薬ですが、副作用プロファイルが異なります。

ソリフェナシン: 機能は似ていますが、1日1回投与できるため、多くの場合好まれます。

ダリフェナシン: 膀胱のムスカリン受容体に対する選択的な作用で知られています。

トロスピウム: 血液脳関門を通過しにくいため、中枢神経系の副作用が少なくなります

オキシブチニンの独自性: オキシブチニンは、確立された有効性と安全性プロファイルにより、多くの患者にとって好ましい選択肢となっています。 経口剤や経皮剤など、さまざまな製剤で入手できるため、汎用性が高いです .

類似化合物との比較

Tolterodine: Another anticholinergic used for overactive bladder, but with a different side effect profile.

Solifenacin: Similar in function but often preferred for its once-daily dosing.

Darifenacin: Known for its selective action on muscarinic receptors in the bladder.

Trospium: Less likely to cross the blood-brain barrier, reducing central nervous system side effects

Uniqueness of Oxybutynin: Oxybutynin is unique due to its well-established efficacy and safety profile, making it a preferred choice for many patients. Its availability in various formulations, including oral and transdermal, adds to its versatility .

生物活性

Labetalol hydrochloride is a unique antihypertensive agent that combines both alpha- and beta-adrenergic blocking properties. This compound has been extensively studied for its pharmacological effects, mechanisms of action, and clinical applications. Below is a detailed exploration of its biological activity, supported by data tables, case studies, and research findings.

Labetalol functions primarily as a non-selective beta blocker and an alpha-1 adrenergic receptor antagonist . The ratio of beta to alpha blockade varies depending on the administration route:

- Oral administration : Approximately 1:3 (alpha to beta)

- Intravenous administration : Approximately 1:7 (alpha to beta) .

This dual action results in decreased peripheral vascular resistance and lower blood pressure without causing significant reflex tachycardia or reducing cardiac output, making it particularly effective in hypertensive emergencies .

Pharmacokinetics

Labetalol exhibits low lipophilicity, which theoretically limits its ability to cross the blood-brain barrier; however, studies indicate it can penetrate the central nervous system in negligible amounts . The drug is also known to cross the blood-placenta barrier, which is significant for its use in managing hypertension during pregnancy .

Clinical Applications

Labetalol is utilized in various clinical scenarios, including:

Efficacy and Safety

Research has demonstrated that labetalol effectively reduces blood pressure across different patient populations. A pooled analysis from multiple randomized controlled trials (RCTs) involving over 1000 women indicated that less than 4% required additional medication to achieve target blood pressure levels .

Case Studies

- Pheochromocytoma Management : A case report highlighted the successful use of labetalol in a patient with pheochromocytoma, showcasing its effectiveness in managing catecholamine-induced hypertension .

- Pregnancy-Induced Hypertension : In a study involving pregnant women with severe hypertension, labetalol was found to be safe and effective, with minor side effects such as headaches and nausea reported in a small percentage of patients .

Side Effects

Common side effects associated with labetalol include:

- Orthostatic hypotension

- Gastrointestinal disturbances

- Bradycardia (noted particularly at high doses) .

A retrospective review of high-dose intravenous labetalol (greater than 300 mg within 24 hours) reported a notable incidence of bradycardia (36.5%) and hypotension (18.6%), although these events were rarely clinically significant .

Data Table: Pharmacological Properties of Labetalol

| Property | Value |

|---|---|

| Beta-Blockade Ratio | 1:3 (oral), 1:7 (IV) |

| Alpha-Blockade Ratio | Approximately 1:3 |

| Lipophilicity | Low |

| CNS Penetration | Minimal |

| Placental Transfer | Yes |

| Common Side Effects | Headaches, nausea, bradycardia |

特性

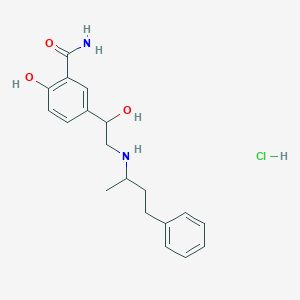

IUPAC Name |

2-hydroxy-5-[1-hydroxy-2-(4-phenylbutan-2-ylamino)ethyl]benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3.ClH/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24;/h2-6,9-11,13,18,21-23H,7-8,12H2,1H3,(H2,20,24);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQVZLXWQESQGIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044654 | |

| Record name | Labetalol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32780-64-6, 72487-34-4 | |

| Record name | Labetalol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32780-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Labetalol hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032780646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R*,R*)-(1)-5-(1-Hydroxy-2-((1-methyl-3-phenylpropyl)amino)ethyl)salicylamide monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072487344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Labetalol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758438 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Labetalol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290312 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Labetalol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[1-hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl]salicylamide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LABETALOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1GEV3BAW9J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。